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Compound Focus: Benzarone

CAS No.: 1477-19-6

Cat. No.: S520818

For researchers, the fundamental chemical and safety data for Benzarone are summarized in the table below.

Table 1: Chemical and Safety Profile of Benzarone (CAS 1477-19-6)

Property Description

CAS Number 1477-19-6 [1]

Molecular Formula C17H1403 [1]

Molecular Weight 266.29 g/mol [1]

Melting Point 124.3 °C [1]

IUPAC Name (2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone [1]
Solubility Slightly soluble in DMSO and Methanol [1]

pKa 7.68 £ 0.15 (Predicted) [1]

Safety (GHS) Suspected of damaging fertility or the unborn child (H361) [1]
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Detailed Synthesis Protocol

The following method, adapted from a manufacturing patent, outlines a multi-step synthesis for benzarone

and its derivatives [2].
Synthesis Objective: To prepare 2-ethyl-3-(4'-hydroxybenzoyl)benzofuran (Benzarone).

Required Materials:

¢ Precursors & Reagents: Salicylic aldehyde, Potassium hydroxide (KOH) in absolute ethanol,
Chloroacetone, Hydrazine hydrate, 2-methoxybenzoyl chloride, Tin tetrachloride (SnCly), Pyridine
hydrochloride [2].

e Equipment: Round-bottom flasks, Reflux condenser, Heating mantle with oil bath, Separatory funnel,
Vacuum filtration apparatus, Analytical equipment (TLC, NMR for characterization).

Step-by-Step Procedure:

Step 1: Synthesis of 2-Acetylbenzofuran

e Dissolve 1 mole of salicylic aldehyde in a solution of 1 mole of potassium hydroxide in absolute
ethanol.

¢ Heat the mixture to boiling in a water bath until the potassium salt is fully dissolved.

e Gradually add 1 mole of chloroacetone to the solution.

e Attach a reflux condenser and boil the solution for 2 hours.

¢ Allow the mixture to cool. Potassium chloride will precipitate; remove it by filtration.

¢ Distill the filtrate to isolate 2-acetylbenzofuran. The expected boiling point is 135°C at 15 mm Hg [2].

Step 2: Reduction to 2-Ethylbenzofuran

¢ Reduce the 2-acetylbenzofuran obtained in Step 1 using hydrazine hydrate in an alkaline medium via
the Huang-Minlon procedure.
¢ |Isolate 2-ethylbenzofuran. The expected boiling point is 211-212°C [2].

Step 3: Condensation to form 2-Ethyl-3-(4-methoxybenzoyl)benzofuran

e Condense 2-ethylbenzofuran with 2-methoxybenzoyl chloride in the presence of tin tetrachloride (a

Lewis acid catalyst).
¢ Isolate the product, 2-ethyl-3-(4-methoxybenzoyl)benzofuran. The expected boiling point is 226°C at

15 mm Hg [2].
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Step 4: Demethylation to yield Benzarone

e Mix 1 part of the methoxy intermediate from Step 3 with 2 parts of pyridine hydrochloride.

e Heat the mixture in an oil bath at 210°C under a nitrogen (N,) atmosphere for 1 hour.

¢ Allow the reaction mixture to cool.

e Add 10 parts of 0.5 N hydrochloric acid to the cooled mixture.

e Extract the target compound by adding 20 parts of a 1% sodium hydroxide solution to the acidic
mixture and separate the alkaline layer.

e Precipitate the final product by acidifying the alkaline layer with diluted hydrochloric acid.

¢ Collect the crude benzarone by filtration and purify it by recrystallization from acetic acid. The
expected melting point is 124.3°C [2].

This synthesis pathway is illustrated in the following workflow:
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Start Synthesis

:

Step 1: Condensation
Salicylic aldehyde + Chloroacetone
Base: KOH/Ethanol, Reflux

Yields
-Acetylbenzofuran

Step 2: Reduction
2-Acetylbenzofuran + Hydrazine hydrate
Alkaline medium (Huang-Minlon)

Yields
-Ethylbenzofuran

Step 3: Friedel-Crafts Acylation
2-Ethylbenzofuran + 2-Methoxybenzoyl chloride
Catalyst: SnCla

ields Methoxy
Intermediate

Step 4: Demethylation
2-Ethyl-3-(4-methoxybenzoyl)benzofuran
Reagent: Pyridine hydrochloride, 210°C

:

Final Product

Benzarone
(2-Ethyl-3-(4-hydroxybenzoyl)benzofuran)

Click to download full resolution via product page

Synthesis Workflow for Benzarone
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Experimental Protocols for Key Biological Assays

The biological activity of benzarone and its derivatives is typically validated through specific assays. Key

methodologies are detailed below.

Protocol 1: Evaluating Cytotoxicity Using Lactate Dehydrogenase (LDH) Release

This protocol measures cell membrane damage as an indicator of compound cytotoxicity [3].

Cell Preparation: Isolate primary hepatocytes from mice. To enhance metabolic activity, pre-treat
mice with dexamethasone (DEX) to induce cytochrome P450 (CYP) enzyme expression.

Dosing: Expose the hepatocytes to the test compound (e.g., Benzarone or a derivative) at
predefined concentrations (e.g., 1 uM and 5 uM). Include a vehicle control (e.g., 0.2% DMSO).
Incubation: Incubate the cells for 16 hours.

Measurement: After incubation, measure the activity of lactate dehydrogenase (LDH) released into
the culture medium using a standard LDH assay Kit.

Data Analysis: Calculate the percentage of LDH release relative to positive controls (e.g., cells
treated with Triton X-100 for 100% lysis) and vehicle controls. A significant increase in LDH release
indicates cytotoxicity [3].

Protocol 2: Time-of-Addition Assay for Anti-HIV Mechanism Elucidation

This assay helps determine the stage in the viral life cycle at which an inhibitor acts [4].

Cell and Virus Culture: Use TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and
CXCR4, and containing a Tat-responsive luciferase reporter gene). Culture HIV-1 pseudoviruses.
Compound Addition: Add the test compound (e.g., a 3-benzoylbenzofuran or pyrazole derivative) at
different time points post-infection. For example, add the compound at time zero (co-treatment) or at
various hours after viral entry.

Incubation and Luciferase Readout: Allow a single cycle of infection to proceed (typically 48 hours).
Lyse the cells and measure luciferase activity, which corresponds to the level of viral replication.

Data Interpretation: Compare the reduction in luciferase activity across different time points.
Inhibition when the compound is added early suggests an effect on viral entry or reverse transcription,
while later inhibition may suggest effects on integration or protease function. This data can be
corroborated with direct enzyme inhibition assays [4].

Research Applications & Structure-Activity
Relationships
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Benzarone is a versatile scaffold in drug discovery. The table below summarizes its primary research

applications and the structural features that drive its activity.

Table 2: Research Applications and Structure-Activity Relationships of Benzarone

Application / - . . . Structure-Activity Relationship (SAR)
Key Findings / Biological Activity .

Target Insights

EYA Tyrosine Inhibition of EYA3 (ICso = 17.5 uM); The (1-benzofuran-3-yl)(4-hydroxyphenyl)

Phosphatase anti-angiogenic effects; reduces methanone scaffold is critical. Longer

Inhibition [1] [5] proliferation & migration of HUVECs substituents at the 2-position of
[1] [5]. benzofuran increase EYA3 binding but
may reduce cellular bioavailability due to
non-specific protein binding [5].

Uricosuric Active metabolite of benzbromarone;  The para-hydroxy group on the phenyl

Activity (URAT1 inhibits human URAT1 (ICso = 2.8 ring is essential for potent URAT1

Inhibition) [1] UM), reducing urate reabsorption in inhibition. Moving this group to the meta-
the kidneys [1]. position can reduce metabolic activation-

linked hepatotoxicity while retaining
activity [6] [3].

Anti-HIV Activity Identified as a non-nucleotide The 3-benzoylbenzofuran core itself is
[4] reverse transcriptase inhibitor often highly cytotoxic. Derivatization,
(NNRTI); specific 3- particularly into pyrazole analogs,

benzoylbenzofuran derivatives show  significantly reduces cytotoxicity while
activity in pseudovirus models (ICso maintaining or improving anti-HIV potency
values in the low micromolar range) against reverse transcriptase and

[4]. protease [4].
Mitochondrial Uncouples oxidative phosphorylation ~ The combination of the benzofuran ring
Toxicity & in rat liver mitochondria; induces and the benzoyl group is associated with

Hepatotoxicity [3] apoptosis/necrosis in hepatocytes [1]  mitochondrial toxicity. Metabolic activation
[3]. of the para-hydroxy phenol moiety to
reactive quinone species is a
hypothesized mechanism for
hepatotoxicity [5] [3].
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The relationship between the benzarone scaffold and its primary research applications can be visualized as

follows:

SAR: 2-position substituents
impact potency/bioavailability

EYA Phosphatase Inhibition
(Anti-cancer, Anti-angiogenic)

URAT1 Inhibition SAR: para-hydroxy group
__——» (Uricosuric, Anti-gout) is critical for activity

SAR: Cytotoxicity of core
can be mitigated via

Benzarone Scaffold

(1-benzofuran-3-yl)(4-hydroxyphenyl)methanone
“® Reverse Transcriptase Inhibition

Anti-HIV

(Anti ) derivatization (e.g., pyrazoles)
Mitochondrial Toxicity SAR: Metabolic activation of
(Hepatotoxicity Risk) phenol leads to reactive

intermediates

Click to download full resolution via product page

Benzarone Scaffold and its Research Applications with Key SAR

Notes for Research and Development

e Metabolic Activation and Toxicity: A key challenge with the benzarone/benzbromarone scaffold is
hepatotoxicity, linked to CYP2C9-mediated metabolism forming reactive metabolites [5] [3]. Research
into derivatives with the hydroxy group moved to the meta-position shows promise in reducing
cytotoxicity while preserving URAT1 inhibition [6] [3].

¢ Analytical and Regulatory Considerations: For drug development, be aware of regulatory
concerns for related compounds. The FDA emphasizes stringent testing for potential contaminants
like benzene, especially when using hydrocarbon-derived ingredients in drug formulation [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b520818#benzarone-

synthesis-and-manufacturing-process]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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